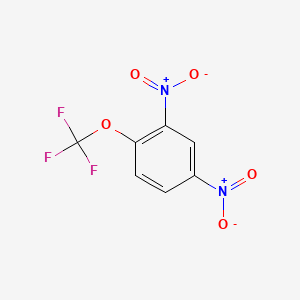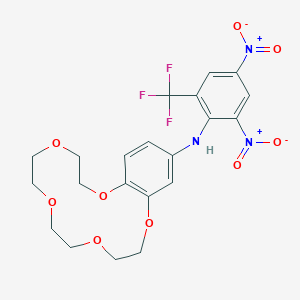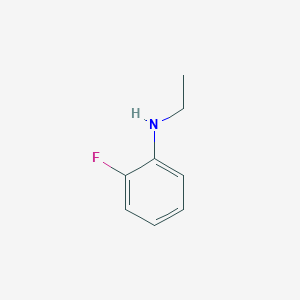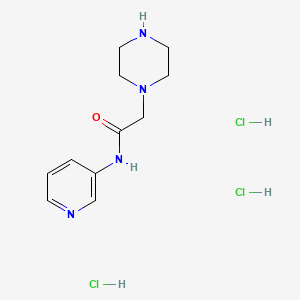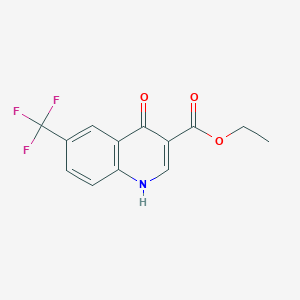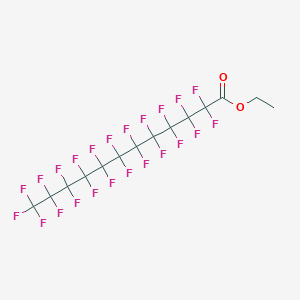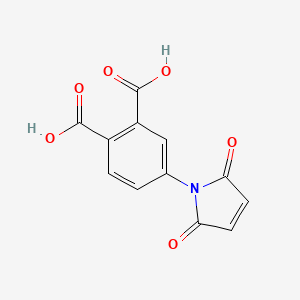
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid
Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is an organic compound with the molecular formula C12H7NO6. It is characterized by the presence of a phthalic acid moiety linked to a maleimide group. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds with a maleimide group, such as 2-(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid, are known to react with thiol groups . This suggests that the compound could potentially target biomolecules containing thiol groups.
Mode of Action
It can be inferred from similar compounds that the maleimide group in the compound might react with a thiol group to form a covalent bond . This reaction enables the connection of the compound with a biomolecule containing a thiol group.
Biochemical Analysis
Biochemical Properties
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile reagent in biochemical studies. It has been shown to interact with enzymes such as cyclooxygenase and kinase, which are crucial in the biosynthesis of prostaglandins and intracellular signaling mechanisms, respectively . These interactions often involve the formation of covalent bonds with the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways involved in inflammation and cell proliferation . Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the covalent binding to the active sites of enzymes, resulting in their inhibition or activation . This compound can also interact with DNA and RNA, affecting the transcription and translation processes. Furthermore, it has been shown to influence the activity of various signaling molecules, such as kinases and phosphatases, thereby modulating signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These changes can affect its potency and efficacy in biochemical assays and cellular studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-proliferative activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, this compound can influence metabolic flux and metabolite levels, further modulating cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can bind to various proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and its ability to reach target sites within the cells.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism and energy production. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid typically involves the reaction of phthalic anhydride with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Phthalic Anhydride+Maleic Anhydride→4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The maleimide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the maleimide group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while substitution reactions can produce various substituted maleimides.
Scientific Research Applications
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- N-Phenylmaleimide
- N-Methylmaleimide
Uniqueness
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is unique due to its combination of a phthalic acid moiety and a maleimide group. This structural feature imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO6/c14-9-3-4-10(15)13(9)6-1-2-7(11(16)17)8(5-6)12(18)19/h1-5H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCWROCCGJJZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364080 | |
| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56896-91-4 | |
| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


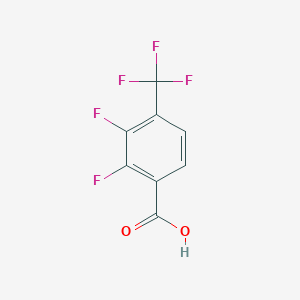
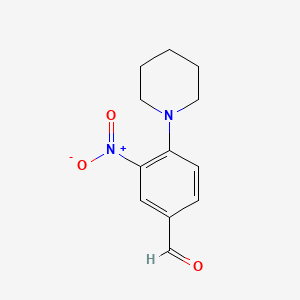


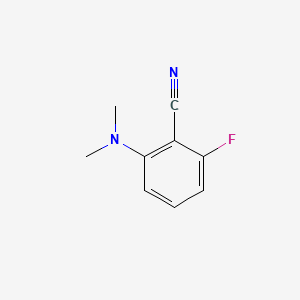
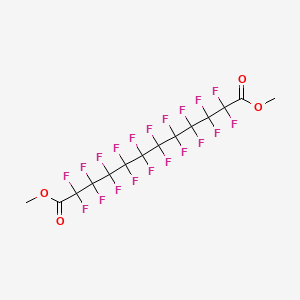
![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)
